molecular formula C20H19ClN2O B2415771 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315697-75-7

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol

Cat. No. B2415771
M. Wt: 338.84
InChI Key: GDIGNVDJSCDPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is a chemical compound with the molecular formula C20H19ClN2O and a molecular weight of 338.84 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of quinoline derivatives, which includes “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Anti-corrosion Applications

The anti-corrosion potency of 8-hydroxyquinoline derivatives, including structures similar to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, has been investigated for mild steel protection in acidic mediums. Studies using weight loss and electrochemical techniques have shown significant efficacy in preventing corrosion, highlighting their potential in industrial applications such as in coatings or additives to prevent metal degradation. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing its interaction with corrosive agents (Dhaybia Douche et al., 2020).

Antibacterial Properties

Transition metal complexes with 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol have demonstrated promising antibacterial activity. The compound's ability to form stable complexes with metals like Copper, Nickel, and Zinc enhances its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests its potential for development into new antibacterial agents, offering a novel approach to combat resistant microbial strains (M. S. Tihile & G. Chaudhari, 2020).

Tautomeric Bistable Switches

Investigations into 7-hydroxyquinoline based Schiff bases, similar in structure to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, have shown their potential as tautomeric bistable switches. These compounds exhibit unique spectral properties, indicating their suitability for applications in molecular electronics. The ability of these molecules to exist in multiple tautomeric forms and undergo intramolecular proton transfer makes them interesting candidates for the development of molecular switches or sensors (A. Georgiev et al., 2021).

Future Directions

The future directions for research on “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” could involve further exploration of its synthesis protocols, investigation of its mechanism of action, and assessment of its potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound may hold promise for the development of new therapeutic agents .

properties

IUPAC Name

7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIGNVDJSCDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol

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